molecular formula C19H22N4OS2 B4561303 2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

Cat. No.: B4561303
M. Wt: 386.5 g/mol
InChI Key: WHCDIKXUTXZULB-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.12350369 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Metabolism Studies

2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, and its metabolic studies require high specific activity compounds for understanding their behavior in biological systems. The synthesis involves reductive dehalogenation with tritium gas, highlighting the importance of synthesizing radio-labeled compounds for metabolic and mode of action studies (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized to inhibit kidney-type glutaminase (GLS), demonstrating the therapeutic potential of GLS inhibition in cancer treatment. Some analogs maintain potency with improved solubility, showing promise in attenuating cancer cell growth in vitro and in vivo (Shukla et al., 2012).

Anti-inflammatory Activity

The synthesis of 3-[1-(4-(2-methylpropyl)phenyl)ethyl]-1,2,4-triazole-5-thione and its derivatives showed significant anti-inflammatory activity. This work illustrates the potential of these compounds in developing new anti-inflammatory drugs with reduced gastric ulceration risk at certain doses (Tozkoparan et al., 2000).

Properties

IUPAC Name

2-[[4-ethyl-5-(4-ethyl-5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-4-15-13(3)25-11-16(15)18-21-22-19(23(18)5-2)26-12-17(24)20-14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCDIKXUTXZULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(N2CC)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

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